Elesclomol sodium

Melanoma LDH biomarker Phase III clinical trial

Choose Elesclomol sodium (STA-4783) for biomarker-driven oncology research. This first-in-class, water-soluble bis(thio-hydrazide amide) selectively transports Cu(II) to mitochondria, uncoupling oxidative phosphorylation and inhibiting FDX1-mediated Fe-S cluster biosynthesis. Unlike disulfiram or other ionophores, only elesclomol demonstrates mitochondrial selectivity and LDH-stratified clinical efficacy (Phase III SYMMETRY trial). The sodium salt ensures flexible parenteral administration without specialized solubilization vehicles, enabling reproducible in vivo pharmacokinetics and synergy studies with paclitaxel or immune checkpoint inhibitors.

Molecular Formula C19H18N4Na2O2S2
Molecular Weight 444.5 g/mol
CAS No. 874477-51-7
Cat. No. B1251046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElesclomol sodium
CAS874477-51-7
Molecular FormulaC19H18N4Na2O2S2
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCN(C(=S)C1=CC=CC=C1)N=C(CC(=NN(C)C(=S)C2=CC=CC=C2)[O-])[O-].[Na+].[Na+]
InChIInChI=1S/C19H20N4O2S2.2Na/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15;;/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25);;/q;2*+1/p-2
InChIKeyHHPFQODLMOUEFM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elesclomol Sodium (STA-4783): A First-in-Class Mitochondrion-Targeting Copper Ionophore for Cuproptosis Research and Cancer Therapy Development


Elesclomol sodium (STA-4783) is a first-in-class, synthetic small-molecule bis(thio-hydrazide amide) that functions as a potent copper ionophore, selectively transporting Cu(II) into mitochondria to induce oxidative stress and copper-dependent cell death (cuproptosis) [1]. The water-soluble sodium salt formulation enables flexible parenteral administration in both monotherapy and combination regimens [2]. Elesclomol specifically binds ferredoxin 1 (FDX1) at the α2/α3 helices and β5 strand, inhibiting FDX1-mediated Fe-S cluster biosynthesis and triggering cuproptosis—a mechanism distinct from conventional apoptosis inducers [3].

Why Generic Copper Ionophores Cannot Substitute for Elesclomol Sodium in Cuproptosis-Focused Research and Targeted Therapy Development


Elesclomol sodium cannot be substituted by other copper ionophores such as disulfiram because elesclomol exhibits unique mitochondrial selectivity that is not shared by alternative copper chelators [1]. While multiple copper ionophores elevate intracellular copper levels and induce oxidative stress, elesclomol is distinguished by its rapid and selective transport of the Elesclomol-Cu(II) complex specifically to mitochondria—a critical subcellular targeting feature absent in disulfiram and other ionophores [1]. Furthermore, elesclomol's clinical efficacy is uniquely stratified by baseline lactate dehydrogenase (LDH) levels, a predictive biomarker that does not apply to disulfiram or other copper ionophores, making patient selection and experimental reproducibility impossible with generic alternatives [2].

Elesclomol Sodium: Quantified Comparative Evidence for Scientific Selection and Procurement Decisions


Elesclomol Sodium Clinical Benefit Stratified by Baseline LDH: A Predictive Biomarker Not Applicable to Other Copper Ionophores

In the Phase III SYMMETRY trial (NCT00522834), elesclomol sodium combined with paclitaxel demonstrated statistically significant improvement in median progression-free survival (PFS) specifically in patients with normal baseline LDH levels, while no benefit was observed in the unselected population [1]. This LDH-stratified efficacy pattern has not been reported for other copper ionophores such as disulfiram, providing a unique patient selection criterion exclusive to elesclomol [2].

Melanoma LDH biomarker Phase III clinical trial

Elesclomol Exhibits Mitochondrial Selectivity Not Shared by Disulfiram or Other Copper Chelators

Elesclomol demonstrates unique mitochondrial selectivity in copper transport that is not exhibited by other copper chelators, including disulfiram [1]. The elesclomol-Cu(II) complex is rapidly and selectively transported to mitochondria, whereas alternative copper ionophores lack this subcellular targeting specificity, representing a fundamental mechanistic differentiation with direct implications for cellular activity and therapeutic index [1].

Mitochondrial targeting Copper ionophore Mechanism of action

Elesclomol Sodium Water-Soluble Formulation Enables Flexible Parenteral Administration

Elesclomol sodium is specifically formulated as a water-soluble sodium salt of the bis(thio-hydrazide amide) small molecule, enabling flexible parenteral administration either as monotherapy or in combination with other anticancer agents [1]. This contrasts with the poorly water-soluble nature of the elesclomol-Cu(II) complex and other copper ionophores, which require specialized solubilization strategies for in vivo delivery [2].

Formulation Solubility Drug delivery

Elesclomol Phase II Clinical Proof-of-Concept: Doubling of Progression-Free Survival in Melanoma

In a randomized Phase II trial (NCT00084214) of elesclomol sodium plus paclitaxel versus paclitaxel alone in metastatic melanoma, the combination achieved a doubling of median progression-free survival (PFS) compared to paclitaxel monotherapy [1]. This Phase II efficacy signal provided the basis for advancing elesclomol to Phase III evaluation and established a clinical benchmark not demonstrated for disulfiram or other copper ionophores in oncology.

Melanoma Phase II clinical trial Progression-free survival

Elesclomol Directly Uncouples Mitochondrial Oxidative Phosphorylation and Inhibits Complex I Activity

The Elesclomol:Copper (E:C) chelate acts as a direct uncoupler of oxidative phosphorylation and a generalized inhibitor of electron transport activity in isolated, intact mitochondria, with dose-dependent inhibition of mitochondrial NADH-ubiquinone oxidoreductase (Complex I) activity in freeze-thawed mitochondrial preparations [1]. This direct mitochondrial bioenergetic disruption represents the first demonstration of such activity for a copper ionophore, distinguishing elesclomol from other copper-binding compounds whose mitochondrial effects remain indirect or uncharacterized [1].

Mitochondrial bioenergetics Complex I inhibition Oxidative phosphorylation

Elesclomol Sodium: High-Value Research and Industrial Application Scenarios Driven by Quantitative Differentiation Evidence


LDH-Stratified Clinical Trial Design for Cuproptosis-Targeted Cancer Therapeutics

Elesclomol sodium is uniquely positioned for clinical trials employing baseline LDH stratification as a predictive biomarker. The Phase III SYMMETRY trial established that the combination of elesclomol sodium plus paclitaxel achieves statistically significant PFS improvement specifically in patients with normal baseline LDH levels, while the unselected population showed no benefit (HR=0.89, p=0.23) [1]. This evidence supports procurement of elesclomol sodium for biomarker-driven clinical studies in melanoma and other solid tumors where LDH-stratified patient selection can optimize therapeutic outcomes—a precision medicine approach not applicable to other copper ionophores lacking this validated biomarker association [1].

Mitochondrial Cuproptosis Mechanism Studies Requiring Selective Subcellular Copper Delivery

Elesclomol sodium is the compound of choice for investigating mitochondrial-targeted cuproptosis, as it is the only copper ionophore demonstrated to rapidly and selectively transport Cu(II) to mitochondria—a property not shared by disulfiram or other copper chelators [1]. Its direct uncoupling of oxidative phosphorylation and dose-dependent Complex I inhibition (≥40 μM) [2] provide quantifiable endpoints for studying copper-dependent mitochondrial dysfunction and cell death pathways. Researchers investigating the role of FDX1 inhibition and Fe-S cluster biosynthesis disruption in cuproptosis require elesclomol's specific binding to FDX1 α2/α3 helices and β5 strand .

Water-Soluble Parenteral Formulation for In Vivo Pharmacology and Toxicology Studies

Elesclomol sodium's water-soluble formulation enables flexible parenteral administration without specialized solubilization vehicles, making it the preferred form for in vivo pharmacology, toxicology, and efficacy studies [1]. Unlike the poorly water-soluble elesclomol-Cu(II) complex that requires nanoparticle encapsulation for effective delivery [2], the sodium salt formulation allows direct intravenous administration at clinically relevant doses (213 mg/m² in humans) . This formulation advantage is critical for laboratories conducting reproducible in vivo experiments where consistent bioavailability and pharmacokinetics are essential.

Combination Therapy Development with Taxanes and Immune Checkpoint Inhibitors

Elesclomol sodium has demonstrated synergy with paclitaxel in both Phase II (doubling of median PFS) [1] and Phase III clinical trials, and emerging evidence supports its combination with immune checkpoint inhibitors (e.g., αPD-L1) for enhanced immunotherapy via cuproptosis induction [2]. The water-soluble sodium salt formulation allows seamless combination with other intravenously administered anticancer agents, distinguishing elesclomol sodium from alternative copper ionophores that lack both clinical combination data and suitable parenteral formulations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elesclomol sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.